![molecular formula C56H85FN2O2 B15161962 6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline CAS No. 847871-66-3](/img/structure/B15161962.png)
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline is a fluorinated quinoxaline derivative. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of Fluorine: Fluorine atoms can be introduced into the quinoxaline core through electrophilic fluorination reactions.
Attachment of Octadecyloxyphenyl Groups: The octadecyloxyphenyl groups can be attached to the quinoxaline core via Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield, purity, and cost-effectiveness. Green chemistry principles and cost-effective methods are often employed to ensure sustainable and economical production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Applications De Recherche Scientifique
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the fluorine and octadecyloxy groups, resulting in different chemical and physical properties.
6,7-Difluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline: Contains an additional fluorine atom, which can further alter its properties.
Uniqueness
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline is unique due to the presence of both fluorine and octadecyloxyphenyl groups, which enhance its chemical stability, lipophilicity, and potential biological activity .
Propriétés
Numéro CAS |
847871-66-3 |
|---|---|
Formule moléculaire |
C56H85FN2O2 |
Poids moléculaire |
837.3 g/mol |
Nom IUPAC |
6-fluoro-2,3-bis(4-octadecoxyphenyl)quinoxaline |
InChI |
InChI=1S/C56H85FN2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-45-60-51-40-35-48(36-41-51)55-56(59-54-47-50(57)39-44-53(54)58-55)49-37-42-52(43-38-49)61-46-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-44,47H,3-34,45-46H2,1-2H3 |
Clé InChI |
XQVVFIHKEOROBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)N=C2C4=CC=C(C=C4)OCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


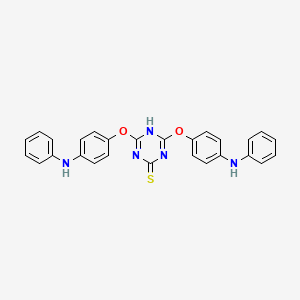
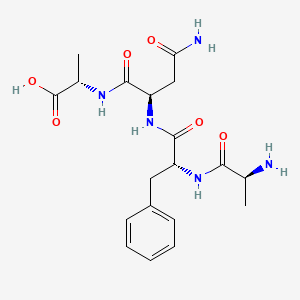
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
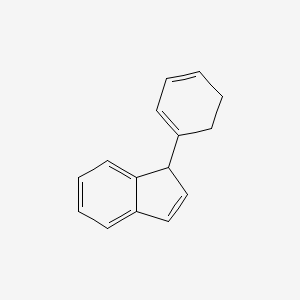
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]](/img/structure/B15161933.png)

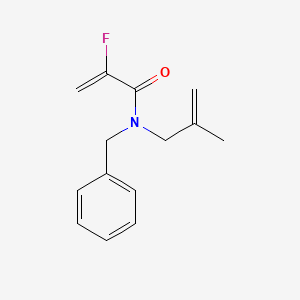
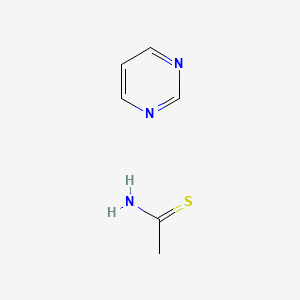

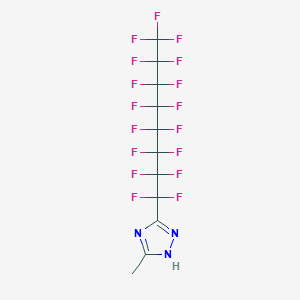
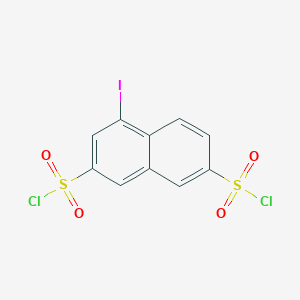
![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
